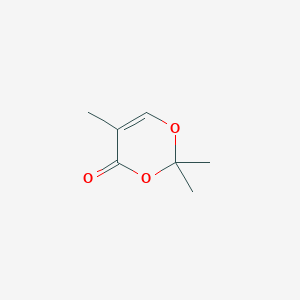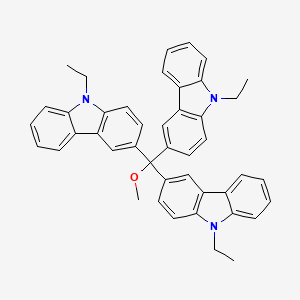
3,3',3''-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) is a complex organic compound that belongs to the family of carbazole derivatives. Carbazole compounds are known for their significant photochemical and thermal stability, as well as their good hole-transport ability. These properties make them valuable in various scientific and industrial applications, particularly in the fields of optoelectronics and materials science.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) typically involves multiple steps, starting with the preparation of the carbazole core. One common method is the Horner-Wadsworth-Emmons reaction, which is used to develop a new heterocycle-based monomer using 3,6-linked N-ethyl-carbazole as a central unit . The reaction conditions often include the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure high yield and purity of the final product. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.
化学反应分析
Types of Reactions
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic aromatic substitution, where reagents like sodium methoxide or potassium tert-butoxide are used.
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperature, pressure, and pH. For example, oxidation reactions may be carried out at elevated temperatures, while reduction reactions often occur at room temperature under an inert atmosphere.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield carbazole-3,6-dione, while reduction can produce various hydroxy derivatives.
科学研究应用
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential antitumor activity, particularly in melanoma cells.
Medicine: Explored for its role in drug development, especially in targeting specific molecular pathways.
作用机制
The mechanism of action of 3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate the p53 signaling pathway in melanoma cells, leading to increased apoptosis and cell cycle arrest . The compound may also interact with other signaling molecules, such as p38-MAPK and JNK, to exert its effects.
相似化合物的比较
Similar Compounds
9-Ethyl-9H-carbazole-3-carbaldehyde: Known for its antitumor activity through the reactivation of the p53 pathway.
Polycarbazole derivatives: Used in various optoelectronic applications due to their excellent charge transport properties.
Uniqueness
3,3’,3’'-(Methoxymethanetriyl)tris(9-ethyl-9H-carbazole) stands out due to its unique structure, which allows for multiple functionalizations and modifications. This versatility makes it a valuable compound for a wide range of applications, from materials science to medicinal chemistry.
属性
CAS 编号 |
112118-25-9 |
|---|---|
分子式 |
C44H39N3O |
分子量 |
625.8 g/mol |
IUPAC 名称 |
3-[bis(9-ethylcarbazol-3-yl)-methoxymethyl]-9-ethylcarbazole |
InChI |
InChI=1S/C44H39N3O/c1-5-45-38-17-11-8-14-32(38)35-26-29(20-23-41(35)45)44(48-4,30-21-24-42-36(27-30)33-15-9-12-18-39(33)46(42)6-2)31-22-25-43-37(28-31)34-16-10-13-19-40(34)47(43)7-3/h8-28H,5-7H2,1-4H3 |
InChI 键 |
NJDVBPYXHXAEQM-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=C(C=C(C=C2)C(C3=CC4=C(C=C3)N(C5=CC=CC=C54)CC)(C6=CC7=C(C=C6)N(C8=CC=CC=C87)CC)OC)C9=CC=CC=C91 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


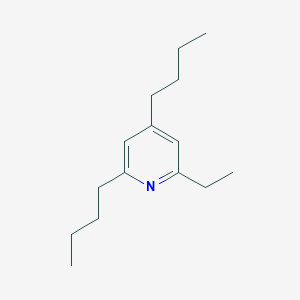
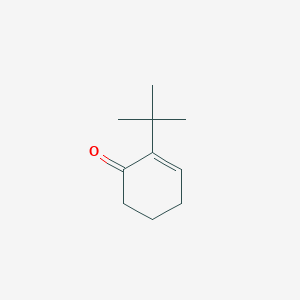
![5H-Pyrido[3,2-a]phenothiazin-5-one](/img/structure/B14323152.png)
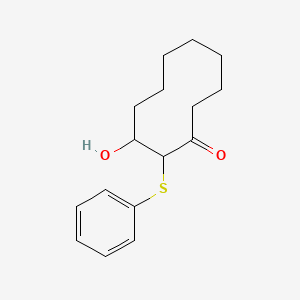
![1-Chloro-4-[(1-chloro-2,2,3,3-tetramethylcyclopropyl)methyl]benzene](/img/structure/B14323173.png)
![Ethyl 3-[(2,5-dioxopyrrolidin-1-yl)oxy]prop-2-enoate](/img/structure/B14323176.png)
![2-[4-Phenyl-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]pyridine](/img/structure/B14323181.png)
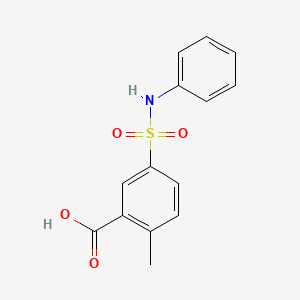
![2,2-Dichloro-3-[(propan-2-yl)oxy]propanal](/img/structure/B14323191.png)
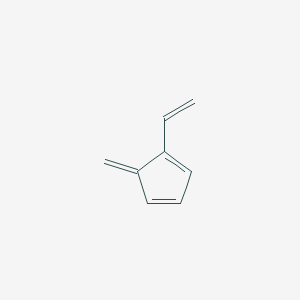
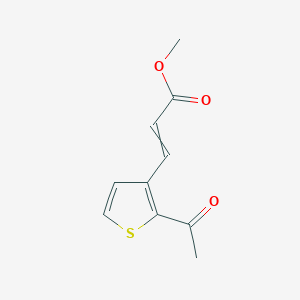
![4-Propoxyphenyl 4-[(6-bromohexyl)oxy]benzoate](/img/structure/B14323211.png)
![2-{[4-(Ethoxycarbonyl)phenoxy]methyl}benzoic acid](/img/structure/B14323213.png)
